
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Overview
Description
Chemical Identity: Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS: 19673-12-2) is a heterocyclic organic compound with the molecular formula C₁₆H₂₁NO₃ and a molar mass of 275.34 g/mol . Its structure features a seven-membered azepane ring substituted with a benzyl group at position 1, a ketone at position 5, and an ethyl carboxylate at position 4 (Figure 1).
Preparation Methods
Traditional Synthetic Approaches
Base-Catalyzed Cyclization of Benzylamine and Ethyl 4-Oxopentanoate
The most widely reported method involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (KCO). The base facilitates deprotonation of the amine, enabling nucleophilic attack on the carbonyl group of the ester, followed by cyclization to form the azepane ring .
Key Steps :
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Deprotonation : Benzylamine reacts with the base to form a nucleophilic amine species.
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Nucleophilic Attack : The amine attacks the ketone carbonyl of ethyl 4-oxopentanoate.
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Cyclization : Intramolecular esterification forms the seven-membered azepane ring.
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Work-Up : Acidic or neutral quenching followed by extraction and purification.
Optimization Insights :
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Base Selection : Sodium hydride offers higher reactivity but requires anhydrous conditions, whereas potassium carbonate is milder but may necessitate longer reaction times .
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Solvent Systems : Toluene or tetrahydrofuran (THF) is preferred for their ability to stabilize intermediates.
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Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like over-alkylation .
Example Protocol :
Ethyl 4-oxopentanoate (10 mmol) and benzylamine (12 mmol) are dissolved in anhydrous toluene. Sodium hydride (12 mmol) is added portionwise under ice-cooling, followed by stirring at room temperature for 12 hours. The mixture is quenched with dilute HCl, extracted with ethyl acetate, and purified via column chromatography to yield the product (≈65% yield) .
Reductive Amination and Alkylation Strategies
Alternative routes leverage reductive amination or alkylation to construct the azepane core. For instance, ethyl 5-oxoazepane-4-carboxylate can be benzylated using benzyl bromide in the presence of a base. However, this method often requires pre-synthesis of the azepane backbone, adding synthetic steps .
Notable Variation :
A modified approach involves the use of potassium tert-butoxide (KOtBu) in toluene under ice-cooling to promote cyclization. This method, adapted from pyrrolidine syntheses, achieves yields up to 78% for analogous compounds .
Advanced Methodologies in Azepane Synthesis
Electrochemical Anodic Oxidation
Recent advances explore electrochemical methods for oxidizing saturated amines to form ketone-bearing azepanes. Inspired by Shono’s work on piperidine derivatives, this approach employs anodic oxidation in methanol to install α-methoxy groups, which can later be hydrolyzed to ketones .
Procedure :
N-Carbomethoxypiperidine is electrochemically oxidized in methanol using carbon electrodes at 0.5 A, yielding α-methoxy products (72% yield) .
Applicability to Azepanes :
While direct examples for this compound are scarce, this method could be adapted by substituting piperidine with a heptane-derived carbamate. Future studies may optimize voltage and solvent systems for larger rings.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
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Base-Catalyzed Cyclization : Offers simplicity but moderate yields (60–70%). Scalability is limited by exothermic reactions requiring precise temperature control .
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Reductive Amination : Higher yields (up to 78%) but involves multi-step sequences .
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Electrochemical Methods : Promising for green chemistry but requires specialized equipment and further validation .
Functional Group Tolerance
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration; requires sonication or heating to 37°C for dissolution .
- Storage : Stable at room temperature (RT) when protected from moisture. Stock solutions in DMSO should be stored at -80°C (6-month stability) or -20°C (1-month stability) .
- Handling : Solutions are sensitive to repeated freeze-thaw cycles, necessitating aliquoting .
Research Applications :
Primarily used in preclinical studies as a synthetic intermediate or biochemical probe. GLPBIO markets it for research purposes only, emphasizing its exclusion from human use .
Comparison with Structural Analogs
Structural Features and Heterocyclic Core Diversity
Table 1: Structural Comparison of Ethyl Carboxylate Derivatives
Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) |
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Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | Azepane | 1-Benzyl, 5-oxo, 4-carboxylate | C₁₆H₂₁NO₃ | 275.34 |
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate | 1,2,4-Triazole | 4-Benzamido, 5-phenyl, 3-carboxylate | C₁₈H₁₈N₄O₄ | 354.37 |
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate | Benzopyran | 5-Methoxy, 4-oxo, 2-carboxylate | C₁₃H₁₂O₅ | 248.23 |
Ethyl 5-(2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate | Pyrazole | Pyrrol-pyrrole hybrid, dimethylamino group | C₂₁H₂₃N₅O₄ | 409.44 |
Key Observations :
- Ring Size and Strain : The azepane core (7-membered ring) in the target compound introduces conformational flexibility compared to smaller, more rigid rings like triazole (5-membered) or benzopyran (fused 6-membered) .
- Functional Groups : The 5-oxo group in the azepane derivative may enhance hydrogen-bonding interactions, while the benzyl group increases lipophilicity (logP ~2.5–3.0 estimated) .
Key Observations :
- The triazole analog (Table 2) demonstrates broad-spectrum activity due to its planar, aromatic triazole ring, which facilitates π-π stacking with biological targets .
- In contrast, the azepane derivative’s activity remains underexplored, though its seven-membered ring could offer unique binding modes in protease or GPCR targets .
Solubility and Bioavailability :
Biological Activity
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- CAS Number : 19673-12-2
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are crucial for forming the azepane ring effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be fully elucidated.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for developing new antimicrobial agents based on this compound.
- Cancer Cell Line Study : In a study involving human lung adenocarcinoma (A549) cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity |
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Ethyl 1-Cbz-5-oxoazepane-4-carboxylate | 31696-09-0 | Antimicrobial and anticancer properties |
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | 31696-09-0 | Used as a precursor for heterocyclic compounds |
This compound is unique due to its specific structural configuration that imparts distinct chemical and biological properties compared to other azepane derivatives .
Properties
IUPAC Name |
ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFGTMTPVIMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500010 | |
Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19673-12-2 | |
Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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